

Structural Characterization & Molecular Weight Analysis: 3-[3-(4-Aminophenoxy)phenoxy]aniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-[3-(4-Aminophenoxy)phenoxy]aniline

CAS No.: 122181-72-0

Cat. No.: B13983882

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Executive Summary

The molecule **3-[3-(4-Aminophenoxy)phenoxy]aniline** represents a specialized class of asymmetric aromatic ether diamines. Primarily utilized as a monomer in the synthesis of high-performance polyimides and polyamides, its unique structural asymmetry—bridging 3,3',4-substitution patterns—offers distinct advantages over symmetric isomers (e.g., TPE-R or APB-133) by disrupting chain packing, thereby enhancing solubility and processability without compromising thermal stability.

This guide provides a rigorous technical analysis of its molecular weight, structural derivation, and the experimental protocols required for its validation.

Molecular Weight & Elemental Composition[1][2][3][4]

For precise stoichiometric applications in polymerization or pharmaceutical synthesis, the molecular weight must be understood through both its average and monoisotopic values.

Theoretical Calculation

The chemical formula is derived from the structure: Aniline core (C₆H₄N) linked via ether oxygen to a central phenylene ring (C₆H₄), linked via a second ether oxygen to a terminal aminophenyl group (C₆H₆N).

Chemical Formula:

[1][2]

Isotope Type	Calculation Basis	Value (g/mol or Da)	Application
Average Molecular Weight	Standard Atomic Weights	292.34	Stoichiometry, Gravimetric Analysis
Monoisotopic Mass	Most Abundant Isotopes ()	292.1212	Mass Spectrometry (HRMS)
Exact Mass	High-Precision Calculation	292.121178	Theoretical Physics/Chemistry

Elemental Composition Analysis

Validation of the synthesized compound often requires Elemental Analysis (CHN). The theoretical percentages are:

Element	Symbol	Atom Count	Weight %
Carbon	C	18	73.96%
Hydrogen	H	16	5.52%
Nitrogen	N	2	9.58%
Oxygen	O	2	10.95%

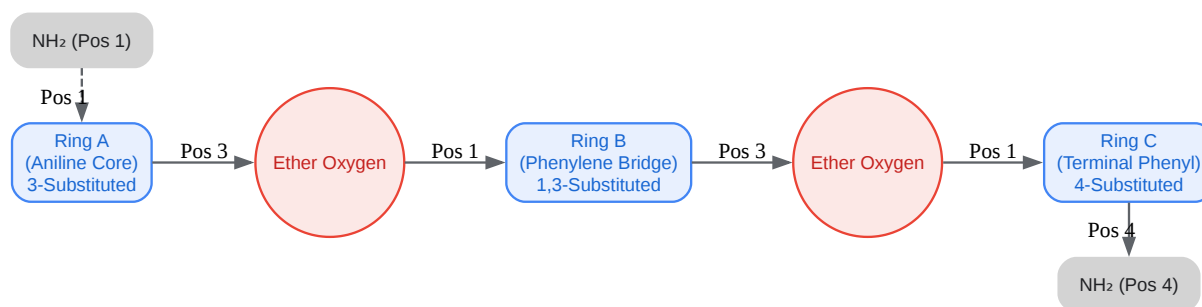
Structural Architecture & Isomerism

The specific nomenclature "**3-[3-(4-Aminophenoxy)phenoxy]aniline**" denotes a precise connectivity that distinguishes it from common isomers.

- Ring A (Parent): Aniline, substituted at the 3-position (meta).
- Linkage 1: Ether bond (-O-).
- Ring B (Bridge): Phenylene, substituted at 1 and 3 positions (meta).
- Linkage 2: Ether bond (-O-).
- Ring C (Terminal): Aniline, substituted at the 4-position (para).[3]

This meta-meta-para linkage is critical. Unlike the symmetric 1,3-bis(4-aminophenoxy)benzene (TPE-R), this asymmetric structure introduces entropy into the polymer backbone, reducing crystallinity.

Visualization: Structural Connectivity (DOT)



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Figure 1: Connectivity map of **3-[3-(4-Aminophenoxy)phenoxy]aniline** showing the meta-meta-para linkage sequence.

Experimental Validation Protocols

Trustworthiness in chemical characterization relies on self-validating protocols. To confirm the identity and molecular weight of this specific isomer, the following workflow is recommended.

Mass Spectrometry (MS)

Objective: Confirm the molecular ion peak matches the monoisotopic mass.

- Method: Electrospray Ionization (ESI) in Positive Mode.
- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
- Expected Result:
 - The amine groups will protonate. Look for the peak.
 - Target m/z:
.
 - Validation: If the peak appears at 293.13, the molecular weight is confirmed. If peaks appear at 185 or 109, fragmentation has occurred (cleavage of ether bonds).

Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the specific 3,3',4 isomer from symmetric analogs.

- Proton NMR (H-NMR):
 - Solvent: DMSO-d₆.
 - Key Signals:
 - Ring C (Para): Two doublets (AA'BB' system) integrating to 4 protons.
 - Ring A & B (Meta): Complex multiplet patterns. Look for the singlet-like triplet at position 2 of the meta-rings.

- Amine Protons: Broad singlet around 5.0–5.5 ppm (integrating to 4H total).
- Causality: The presence of both AA'BB' (para) and ABCD (meta) splitting patterns confirms the asymmetric structure. A symmetric isomer would show simplified spectra.

Purity Analysis (HPLC)

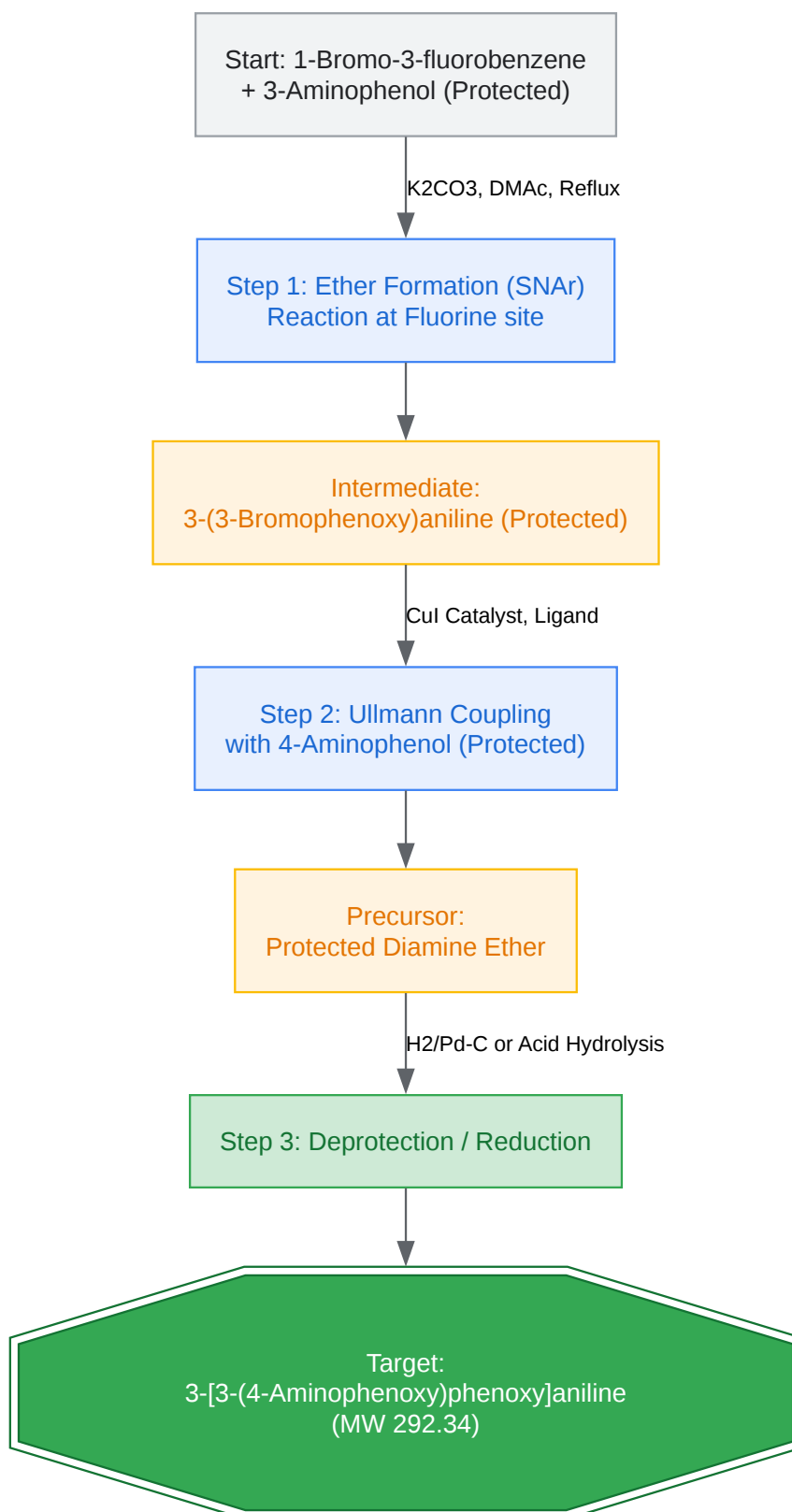
Objective: Ensure no mono-nitro precursors remain.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient Acetonitrile/Water (0.1% H₃PO₄).
- Detection: UV at 254 nm and 280 nm.
- Logic: The diamine is more polar than its nitro-precursors. It should elute earlier.

Synthesis Pathway & Logic

Understanding the synthesis provides insight into potential impurities (e.g., incomplete reduction products).

Workflow Diagram (DOT)



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Figure 2: Logical synthesis pathway for asymmetric ether diamine construction.

References

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